molecular formula C7H11NOS B12779792 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one CAS No. 114983-58-3

7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one

Katalognummer: B12779792
CAS-Nummer: 114983-58-3
Molekulargewicht: 157.24 g/mol
InChI-Schlüssel: LKJRXJIVGFDIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is a heterocyclic compound that features a pyrrolo-thiazole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a suitable pyrrole precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo-thiazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully or partially reduced analogs.

Wissenschaftliche Forschungsanwendungen

7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2-one
  • 2,4,5,6,7,7a-Hexahydro-3-(1-methylethyl)-7a-methyl-1H-2-indenone
  • 2H-Cyclopropa[a]naphthalen-2-one

Uniqueness

7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is unique due to its specific pyrrolo-thiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

114983-58-3

Molekularformel

C7H11NOS

Molekulargewicht

157.24 g/mol

IUPAC-Name

7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C7H11NOS/c1-7-3-2-6(9)8(7)4-5-10-7/h2-5H2,1H3

InChI-Schlüssel

LKJRXJIVGFDIPA-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC(=O)N1CCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.